molecular formula C14H23O3P B1592250 Diethyl (4-Isopropylbenzyl)phosphonate CAS No. 77237-55-9

Diethyl (4-Isopropylbenzyl)phosphonate

Cat. No. B1592250
CAS RN: 77237-55-9
M. Wt: 270.3 g/mol
InChI Key: IQDLJDZVTOWKTB-UHFFFAOYSA-N
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Description

Diethyl (4-Isopropylbenzyl)phosphonate is an organic compound with the molecular formula C14H23O3P . It is also known by other names such as Diethyl { [4- (propan-2-yl)phenyl]methyl}phosphonate and Phosphonic acid, P-[ [4- (1-methylethyl)phenyl]methyl]-, diethyl ester .


Molecular Structure Analysis

The molecular structure of this compound consists of 41 bonds in total, including 18 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 phosphonate .


Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a molecular weight of 270.31 . The compound has a specific gravity of 1.05 and a refractive index of 1.49 . It has a flash point of 187°C .

Scientific Research Applications

Corrosion Inhibition

Diethyl phosphonates, including variants like diethyl (phenylamino) methyl) phosphonate derivatives, have been studied for their efficacy as corrosion inhibitors. These compounds, including similar derivatives such as diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, have shown significant inhibition efficiency against steel corrosion in acidic environments, which is crucial for industrial applications like metal pickling processes (Gupta et al., 2017).

Synthesis of Alkynes

Diethyl phosphonates are involved in the synthesis of complex organic compounds. For example, the preparation and use of diethyl (dichloromethyl)phosphonate in the synthesis of alkynes like (4-Methoxyphenyl)Ethyne highlight the role of these compounds in organic synthesis and medicinal chemistry (Marinetti & Savignac, 2003).

Photophysical Properties Study

Phosphonate ligands, including diethyl 4-(2,2'-bipyrid-4-yl)benzylphosphonate, have been synthesized and their photophysical properties studied. These studies include understanding their redox behavior and luminescence quenching, which is important in the development of luminescent materials and sensors (Montalti et al., 2000).

Coordination Chemistry

Diethyl phosphonates are used in coordination chemistry, for example, in the synthesis of complexes with lanthanide ions. These complexes have potential applications in areas like semiconductor surface immobilization (Koehne et al., 2021).

Synthesis of Phosphorylated Derivatives

They are involved in the synthesis of phosphorylated derivatives, such as diethyl [2-(2-alkyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)ethyl]phosphonates, which have applications in medicinal chemistry (Jóźwiak et al., 2014).

Spectroscopic Analysis and DFT Studies

Phosphonate compounds, including diethyl (3-nitrobenzylideneamino)(phenyl)methylphosphonate, have been synthesized and analyzed using spectroscopic techniques. Computational studies like DFT have been conducted to understand their stability and properties (Ali et al., 2020).

Green Synthesis of Inhibitors

Diethyl phosphonates have been synthesized using green chemistry principles. These compounds, such as diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates, have shown potential as α-glucosidase inhibitors, which are important in medicinal chemistry (Shaik et al., 2020).

Safety and Hazards

Diethyl (4-Isopropylbenzyl)phosphonate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation . The compound should be stored in a dry, cool, and well-ventilated place .

Mechanism of Action

Target of Action

The primary target of Diethyl (4-Isopropylbenzyl)phosphonate is the LiNi0.5Mn1.5O4 (LNMO) cathode in high-voltage Li-ion batteries . The compound acts as a positive film-forming additive for the LNMO cathode .

Mode of Action

This compound interacts with its target, the LNMO cathode, by preferentially oxidizing decomposition during the charging process . This action inhibits the continuous electrolyte decomposition and promotes the formation of a protective cathode layer .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the charging process of the LNMO cathode in high-voltage Li-ion batteries . The compound’s preferential oxidation of decomposition during this process results in the inhibition of continuous electrolyte decomposition and the promotion of a protective cathode layer .

Pharmacokinetics

By adding 1 wt.% this compound in carbonate electrolyte, the rate and cycling performances of LNMO have been improved .

Result of Action

The molecular and cellular effects of this compound’s action include the stabilization of the LNMO/electrolyte interface and crystal structures . LNMO/Li half-cell using the electrolyte with 1 wt.% this compound delivers better rate capabilities and capacity retention of 92.8% after 200 cycles at 3 C .

Action Environment

The action, efficacy, and stability of this compound are influenced by the environment within the high-voltage Li-ion battery. The compound’s ability to preferentially oxidize decomposition during the charging process is crucial for inhibiting continuous electrolyte decomposition and promoting the formation of a protective cathode layer .

properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23O3P/c1-5-16-18(15,17-6-2)11-13-7-9-14(10-8-13)12(3)4/h7-10,12H,5-6,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDLJDZVTOWKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593983
Record name Diethyl {[4-(propan-2-yl)phenyl]methyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77237-55-9
Record name Diethyl {[4-(propan-2-yl)phenyl]methyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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